(1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride
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Overview
Description
(1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-2-pyrrolidinone with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidinone derivatives .
Scientific Research Applications
(1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This property makes it useful in various applications, including drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride include:
- (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonamide
- (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonate
- (1-Methyl-2-oxopyrrolidin-3-yl)methanesulfonic acid
Uniqueness
What sets this compound apart from these similar compounds is its chloride group, which makes it highly reactive in nucleophilic substitution reactions. This unique reactivity allows it to be used in a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C6H10ClNO3S |
---|---|
Molecular Weight |
211.67 g/mol |
IUPAC Name |
(1-methyl-2-oxopyrrolidin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c1-8-3-2-5(6(8)9)4-12(7,10)11/h5H,2-4H2,1H3 |
InChI Key |
SVKAMAHADUXRTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)CS(=O)(=O)Cl |
Origin of Product |
United States |
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